molecular formula C17H13N3O2S2 B397470 (5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B397470
M. Wt: 355.4g/mol
InChI Key: QVELRKGNIMJGHK-QBLKWEPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl, azo, and thiazolidinone moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde to form the azo compound.

    Thiazolidinone Formation: The azo compound is reacted with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of (5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s hydroxyl and azo groups can form hydrogen bonds and π-π interactions with target proteins, potentially inhibiting their activity. The thiazolidinone moiety may also interact with enzymes, affecting their catalytic functions.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Unique due to its combination of functional groups.

    (5E)-5-{2-hydroxy-5-[(E)-phenyldiazenyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the methyl group, affecting its reactivity and biological activity.

    (5E)-5-{2-hydroxy-5-[(E)-phenyldiazenyl]benzylidene}-3-methyl-1,3-thiazolidin-4-one: Lacks the thioxo group, altering its chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4g/mol

IUPAC Name

(5E)-5-[(2-hydroxy-5-phenyldiazenylphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13N3O2S2/c1-20-16(22)15(24-17(20)23)10-11-9-13(7-8-14(11)21)19-18-12-5-3-2-4-6-12/h2-10,21H,1H3/b15-10+,19-18?

InChI Key

QVELRKGNIMJGHK-QBLKWEPVSA-N

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)SC1=S

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)SC1=S

Origin of Product

United States

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